3-(3-Methylbutanamido)isonicotinic acid
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Overview
Description
3-(3-Methylbutanamido)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. This compound is characterized by the presence of a 3-methylbutanoyl group attached to the amino group of isonicotinic acid. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position, making it an isomer of picolinic acid and nicotinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutanamido)isonicotinic acid typically involves the acylation of isonicotinic acid with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutanamido)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Methylbutanamido)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(3-Methylbutanamido)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of essential components in bacterial cell walls, leading to the disruption of cell wall integrity and ultimately causing cell death. This mechanism is similar to that of isoniazid, a well-known antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 3-position.
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Uniqueness
3-(3-Methylbutanamido)isonicotinic acid is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s stability, solubility, and bioactivity compared to its analogs .
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(3-methylbutanoylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)5-10(14)13-9-6-12-4-3-8(9)11(15)16/h3-4,6-7H,5H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
IMWLXBMZJCNYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CN=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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